![molecular formula C12H19NO2 B13224173 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol](/img/structure/B13224173.png)
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is an organic compound with the molecular formula C12H19NO2 and a molecular weight of 209.28 g/mol . This compound is characterized by the presence of a phenol group, an amino group, and a hydroxybutyl group, making it a versatile molecule in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol typically involves the reaction of a phenol derivative with an appropriate amine and alcohol under controlled conditions. One common method includes the following steps:
Starting Materials: Phenol, 1-amino-2-butanol, and an appropriate catalyst.
Reaction Conditions: The reaction is carried out in a solvent such as ethanol or methanol at a temperature range of 50-70°C.
Procedure: The phenol is first activated by a catalyst, followed by the addition of 1-amino-2-butanol. The mixture is stirred and heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of high-pressure reactors and advanced catalysts can enhance the efficiency of the synthesis process.
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogens (e.g., chlorine or bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated phenols or nitrophenols.
Scientific Research Applications
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and amino groups enable the compound to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}benzene: Lacks the phenol group, resulting in different reactivity and applications.
2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}aniline:
Uniqueness: 2-{1-[(1-Hydroxybutan-2-yl)amino]ethyl}phenol is unique due to the presence of both a phenol and an amino group, which allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C12H19NO2 |
|---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
2-[1-(1-hydroxybutan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C12H19NO2/c1-3-10(8-14)13-9(2)11-6-4-5-7-12(11)15/h4-7,9-10,13-15H,3,8H2,1-2H3 |
InChI Key |
PFCWRTFIVYPSDM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CO)NC(C)C1=CC=CC=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl N-[3-hydroxy-1-(4-methoxyphenyl)-2-(propan-2-yl)propyl]carbamate](/img/structure/B13224097.png)
![3-[(4-Hydroxycyclohexyl)methyl]pyrrolidin-2-one](/img/structure/B13224109.png)
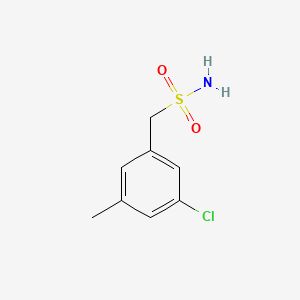
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13224118.png)
![2-(Hydroxymethyl)bicyclo[2.2.1]heptane-2-carbaldehyde](/img/structure/B13224124.png)
![4-(Aminomethyl)-N-[2-(diethylamino)ethyl]benzamide](/img/structure/B13224131.png)
![N-(2-methoxyethyl)-N-[(5-thien-2-yl-1,3,4-oxadiazol-2-yl)methyl]amine](/img/structure/B13224140.png)
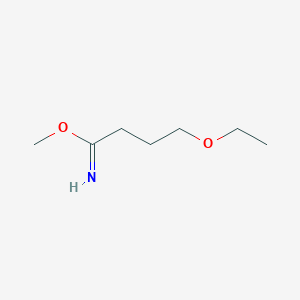
![2,3-Difluoro-1H,1aH,6H,6aH-cyclopropa[a]indene-1-carboxylic acid](/img/structure/B13224152.png)
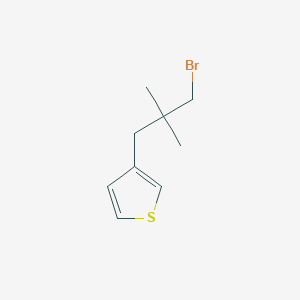
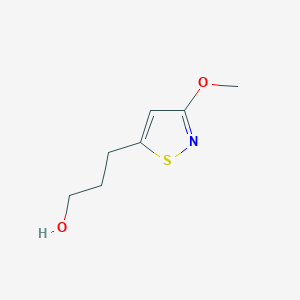
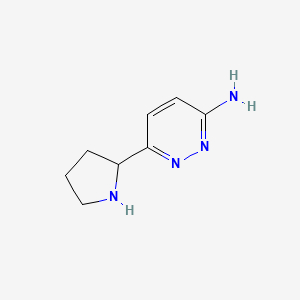

![1-[(1-Methyl-1H-pyrazol-5-yl)imino]-1lambda6-thiolan-1-one](/img/structure/B13224166.png)
